Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride
Overview
Description
Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological activities. This compound is part of the thieno[2,3-b]pyridine family, known for their potential in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents .
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is a derivative of thieno[2,3-b]pyridine, a class of heterocyclic compounds known for their pharmacological and biological utility . Thieno[2,3-b]pyridines have been reported as inhibitors of Pim-1 kinase , a type of enzyme that plays a crucial role in cell division and survival, making it a potential target for cancer treatment .
Mode of Action
It’s known that thieno[2,3-b]pyridines interact with their targets, such as pim-1 kinase, to exert their effects . This interaction may involve the formation of hydrogen bonds and other secondary interactions with the target, which can lead to changes in the target’s function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For instance, by inhibiting Pim-1 kinase, it could potentially affect pathways related to cell division and survival . This could lead to downstream effects such as the inhibition of cancer cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential role as a Pim-1 kinase inhibitor , it might inhibit the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction processes . Additionally, it interacts with proteins involved in DNA repair and cell cycle regulation, highlighting its potential as an anticancer agent .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. It acts as an inhibitor of certain kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts signaling cascades, leading to altered cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular function observed in both in vitro and in vivo models . These findings suggest that the compound is suitable for extended use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels within cells . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern of the compound is influenced by its physicochemical properties and interactions with cellular transporters.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and transcription factors to modulate gene expression, while in the mitochondria, it influences cellular metabolism and apoptosis . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[2,3-b]pyridine core .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thieno[2,3-c]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the heteroatoms and substituents.
Pyridine-2-carbonyl Chloride Hydrochloride: This compound is structurally similar but lacks the thieno ring, resulting in different chemical and biological properties.
Uniqueness: Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is unique due to its specific arrangement of atoms, which imparts distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in the synthesis of various derivatives and its potential as a kinase inhibitor highlight its importance in medicinal chemistry .
Properties
IUPAC Name |
thieno[2,3-b]pyridine-2-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS.ClH/c9-7(11)6-4-5-2-1-3-10-8(5)12-6;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKOMGMCMPAXIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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